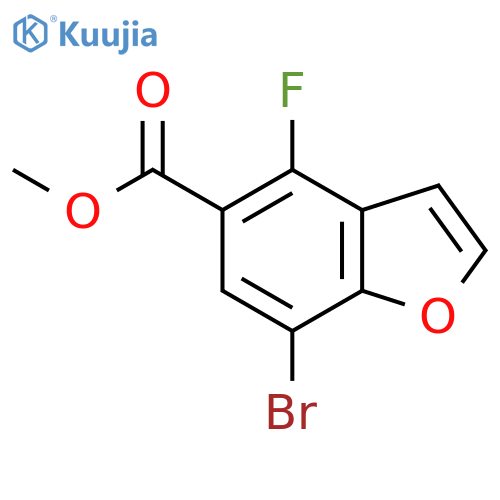

Cas no 2306264-86-6 (methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate)

2306264-86-6 structure

商品名:methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate

- AS-79888

- MFCD31808249

- P19874

- 2306264-86-6

- methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate

- Methyl 7-Bromo-4-fluorobenzofuran-5-carboxylate

- SY323477

-

- インチ: 1S/C10H6BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3

- InChIKey: RJEFKWNAJUKWSS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=C(C2C=COC=21)F

計算された属性

- せいみつぶんしりょう: 271.94843g/mol

- どういたいしつりょう: 271.94843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-250MG |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 250MG |

¥ 5,379.00 | 2023-03-10 | |

| Chemenu | CM389595-500mg |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 95%+ | 500mg |

$1630 | 2023-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-500MG |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 500MG |

¥ 8,962.00 | 2023-03-10 | |

| eNovation Chemicals LLC | D633906-5G |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 5g |

$6595 | 2023-08-31 | |

| Chemenu | CM389595-10g |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 95%+ | 10g |

$10032 | 2022-09-01 | |

| eNovation Chemicals LLC | D633906-250MG |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 250mg |

$1010 | 2024-07-21 | |

| eNovation Chemicals LLC | D633906-500MG |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 500mg |

$1685 | 2024-07-21 | |

| A2B Chem LLC | BA05435-250mg |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 250mg |

$988.00 | 2024-04-20 | |

| A2B Chem LLC | BA05435-1g |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 1g |

$2455.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-500mg |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |

2306264-86-6 | 97% | 500mg |

¥8956.0 | 2024-04-22 |

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2306264-86-6 (methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306264-86-6)methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):625.0/1040.0/2601.0